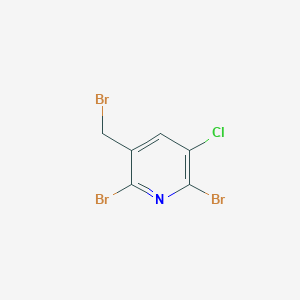

2,6-Dibromo-3-(bromomethyl)-5-chloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-3-(bromomethyl)-5-chloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3ClN/c7-2-3-1-4(10)6(9)11-5(3)8/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBMOHYPRGTCQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Br)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dibromo 3 Bromomethyl 5 Chloropyridine and Analogous Compounds

Direct Halogenation Strategies for Pyridine (B92270) Systems

Direct halogenation of the pyridine nucleus and its side chains is a fundamental approach to synthesizing halogenated pyridines. The electron-deficient nature of the pyridine ring necessitates specific strategies to achieve desired substitution patterns.

Electrophilic Bromination and Chlorination

Electrophilic aromatic substitution on the pyridine ring is significantly more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. Halogenation typically requires harsh conditions and often results in substitution at the 3- and 5-positions.

For polysubstituted pyridines, the regioselectivity is governed by the combined electronic effects of the existing substituents. For instance, the synthesis of 2,5-dibromo-3-methylpyridine can be achieved from 5-bromo-3-methylpyridin-2-amine via a Sandmeyer reaction. In this process, the amino group is converted to a diazonium salt, which is then displaced by a bromide. This circumvents a direct, and often difficult, electrophilic bromination at the 2-position.

A general procedure starting from an aminopyridine is as follows:

The aminopyridine is suspended in hydrobromic acid at low temperatures (e.g., -15 °C).

Bromine is added, followed by the dropwise addition of a sodium nitrite solution to form the diazonium salt.

The diazonium salt is subsequently converted to the corresponding bromo-derivative.

This method highlights how functional group manipulation is often preferred over direct electrophilic substitution for accessing specific isomers of halogenated pyridines.

Radical Bromination of Alkylpyridine Side Chains

The introduction of a bromine atom onto an alkyl side chain of a pyridine ring is most effectively achieved through a free radical pathway. This method, often referred to as benzylic bromination for analogous benzene systems, is highly selective for the position adjacent to the aromatic ring.

The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which serves as a source of a low, constant concentration of bromine radicals. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV light. The reaction is usually carried out in a non-polar solvent like carbon tetrachloride (CCl₄).

The general mechanism involves three stages:

Initiation: The radical initiator decomposes upon heating or light exposure to form initial radicals, which then abstract a bromine atom from NBS to generate a bromine radical.

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group on the pyridine ring, forming a stabilized pyridyl-methyl radical and HBr. This radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of HBr with NBS) to form the bromomethylpyridine and a new bromine radical.

Termination: The reaction ceases when radicals combine with each other.

This method is particularly crucial for the final step in the synthesis of 2,6-Dibromo-3-(bromomethyl)-5-chloropyridine from its 3-methyl precursor. A patent describes the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as an alternative brominating agent for the side-chain bromination of 2,6-dimethylpyridine, which can yield the desired 2,6-bis(bromomethyl)pyridine in high yields under mild conditions.

| Reagent | Initiator | Solvent | Conditions | Outcome |

| N-Bromosuccinimide (NBS) | AIBN or BPO | CCl₄ | Reflux | Selective bromination of the methyl group |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | AIBN | CCl₄ | 20-80°C | High yield of bromomethyl derivative |

Selective Halogenation Approaches Utilizing Designed Reagents

Modern organic synthesis has seen the development of specialized reagents to overcome the inherent reactivity challenges of pyridine systems. For instance, selective chlorination can be achieved using milder and more selective reagents than elemental chlorine. While specific examples for the target molecule are not prevalent, general principles suggest that reagents like sulfuryl chloride (SO₂Cl₂) or the use of pyridine N-oxide intermediates could offer alternative pathways. Activating the pyridine ring by forming the N-oxide can facilitate electrophilic substitution at the 2- and 4-positions.

Functional Group Interconversion and Derivatization Routes

Building upon pre-existing pyridine scaffolds through the interconversion of functional groups is a powerful and often necessary strategy for synthesizing complex, polysubstituted pyridines.

Synthesis from Precursors with Different Halogenation Patterns

A common strategy involves halogen exchange reactions, where one halogen is replaced by another. This is particularly useful when a desired halogenated precursor is more readily available. For example, 2,6-dibromopyridine (B144722) can be synthesized from the more accessible 2,6-dichloropyridine. This conversion is typically achieved by heating 2,6-dichloropyridine with a bromide source, such as sodium bromide in an aqueous hydrobromic acid solution. The reaction proceeds via a nucleophilic aromatic substitution mechanism.

A patent for this process details the following conditions:

Reactants: 2,6-Dichloropyridine, Sodium Bromide, 40% Hydrobromic acid

Conditions: Reflux at 80-150°C for 24 hours

Yield: 66-80%

This demonstrates the feasibility of tailoring the halogen substitution pattern on the pyridine ring post-synthesis of the initial core structure.

Transformation of Methylpyridine Precursors to Bromomethyl Derivatives

As detailed in section 2.1.2, the most direct and efficient method for converting a methylpyridine to its corresponding bromomethyl derivative is through radical bromination. This transformation is a key derivatization step. The synthesis of the target compound, this compound, would logically culminate in this step, starting from the precursor 2,6-dibromo-5-chloro-3-methylpyridine.

The reaction would proceed as follows:

Substrate: 2,6-Dibromo-5-chloro-3-methylpyridine

Reagent: N-Bromosuccinimide (NBS)

Initiator: AIBN or Benzoyl Peroxide

Solvent: Carbon Tetrachloride

Conditions: The mixture is heated to reflux to initiate the radical chain reaction.

The stability of the resulting pyridyl-methyl radical is crucial for the success of the reaction. The electron-withdrawing halogen atoms on the ring can influence the reaction rate but the fundamental mechanism remains the same.

| Starting Material | Reagent/Conditions | Product | Reaction Type |

| 2,6-Dichloropyridine | NaBr, HBr, 80-150°C | 2,6-Dibromopyridine | Halogen Exchange |

| 5-Bromo-3-methylpyridin-2-amine | 1. HBr, Br₂, NaNO₂; 2. CuBr | 2,5-Dibromo-3-methylpyridine | Sandmeyer Reaction |

| 2,6-Dimethylpyridine | DBDMH, AIBN, CCl₄, 20-80°C | 2,6-Bis(bromomethyl)pyridine | Radical Bromination |

| 2,6-Dibromo-5-chloro-3-methylpyridine | NBS, AIBN, CCl₄, reflux | This compound | Radical Bromination |

Ortho-Directed Metalation Strategies in Halopyridine Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds, including halopyridines. This method relies on the use of a directing group (DG) to position a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

In the context of halopyridine synthesis, halogen atoms themselves can serve as directing groups. The regioselective ortho-lithiation of 2-, 3-, and 4-halopyridines can be achieved using lithium diisopropylamide (LDA) at low temperatures, affording 2,3- and 3,4-disubstituted pyridines in good to excellent yields after quenching with an electrophile researchgate.net. For instance, 3-chloropyridine and 3-bromopyridine can be selectively lithiated at the C-4 position researchgate.net. However, the metalation of pyridines can be complicated by the competitive 1,2-addition of the organometallic reagent to the pyridine ring harvard.edu.

To overcome challenges such as low functional group tolerance and the need for cryogenic temperatures, milder and more selective bases have been developed. The highly hindered amide base 2,2,6,6-tetramethylpiperidyl magnesium chloride-lithium chloride complex (TMPMgCl·LiCl) has proven effective for the directed metalation of electron-poor heteroarenes. harvard.eduznaturforsch.com This base exhibits high kinetic activity and can smoothly deprotonate a variety of substituted pyridines under mild conditions znaturforsch.com. For example, the magnesiation of 2,6-dichloropyridine with TMPMgCl·LiCl proceeds with high regioselectivity (97:3) at the 4-position znaturforsch.com. Similarly, 3,5-dibromopyridine is cleanly magnesiated at the 2-position at -25 °C znaturforsch.com.

The choice of base and reaction conditions is crucial for achieving the desired chemoselectivity. Studies on the metalation of 2-chloropyridine have shown that using n-butyllithium (nBuLi) alone often leads to nucleophilic addition, whereas mixed base systems like nBuLi-lithium aminoalkoxide can promote α-lithiation acs.org. Ortho-metalation, in this specific case, was not observed, highlighting the nuanced reactivity of halopyridines acs.org.

| Halopyridine Substrate | Base/Reagent | Position of Metalation | Subsequent Functionalization | Reference |

|---|---|---|---|---|

| 3-Chloropyridine | LDA | C-4 | Quenching with various electrophiles | researchgate.net |

| 2,6-Dichloropyridine | LDA | C-3 | Iodolysis or carbonylation | znaturforsch.com |

| 3,5-Dibromopyridine | TMPMgCl·LiCl | C-2 | Reaction with DMF to yield aldehyde | znaturforsch.com |

| 2,6-Dichloropyridine | TMPMgCl·LiCl | C-4 | Trapping with electrophiles | znaturforsch.com |

Catalytic Synthesis Approaches

Catalytic methods offer efficient and versatile pathways for the synthesis and derivatization of halogenated pyridines. These approaches often provide advantages in terms of milder reaction conditions, broader substrate scope, and higher efficiency compared to stoichiometric methods.

Transition metal catalysis, particularly using palladium, nickel, and copper, has revolutionized the construction of C-C and C-heteroatom bonds. These cross-coupling reactions are indispensable tools for the derivatization of halopyridine cores.

Nickel catalysis is particularly effective for transformations involving C(sp³)-hybridized centers and for the coupling of aryl halides. While direct synthesis of this compound via a nickel-catalyzed process is not widely documented, analogous transformations highlight the potential of this approach. For example, the electrochemical homocoupling of 2-bromomethylpyridines to form 2,2'-bipyridine derivatives can be efficiently catalyzed by nickel complexes. nih.gov This method is simple and provides high isolated yields (58-98%) nih.gov.

More broadly, nickel-catalyzed cross-coupling reactions are used to forge C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. Strategies leveraging nickel photoredox catalysis can achieve enantioselective C(sp³)–H cross-coupling reactions, including acylation, alkenylation, and arylation. thieme-connect.de These methods often utilize photocatalytically generated bromine radicals to abstract a hydrogen atom, creating a carbon-centered radical that is then coupled by a chiral nickel catalyst thieme-connect.de. Such principles could potentially be adapted for the selective functionalization of a methyl group on a polyhalopyridine ring. The synthesis of 2,6-bis(bromomethyl)pyridine, a closely related structure, is typically achieved by the radical bromination of 2,6-dimethylpyridine using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin, often initiated by AIBN or light. google.comnih.gov Nickel catalysts are also employed in the reductive couplings of 2-halopyridines to produce symmetrical and unsymmetrical 2,2′-bipyridines without the need for external phosphine ligands acs.org.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for modifying the pyridine skeleton. Reactions such as Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings allow for the introduction of a wide array of substituents onto a pre-halogenated pyridine core. acs.orgresearchgate.netrsc.org

The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is frequently used for the arylation of halopyridines. researchgate.netacs.org By varying ligands and reaction conditions, site-selectivity can be achieved in di- or polyhalogenated systems. For example, in the Suzuki coupling of a dihalogenated pyridine, altering the amount of PPh₃ ligand can switch the arylation site-selectivity from C2 to C4 acs.org.

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to alkynylated pyridines. mdpi.com This reaction is typically co-catalyzed by palladium and copper salts mdpi.com. Other important reactions include the Buchwald-Hartwig amination for C-N bond formation and the Heck reaction for C-C bond formation with alkenes. researchgate.netnih.gov These reactions have been successfully applied to the sequential and regioselective poly-functionalization of halopyridines researchgate.net. Pyridine-Enhanced Pre-catalyst Preparation Stabilization and Initiation (PEPPSI) complexes have proven to be particularly efficient pre-catalysts for various cross-coupling reactions, including the C-H activation of heteroarenes mdpi.com.

| Reaction Type | Halopyridine Substrate | Coupling Partner | Catalyst/Ligand System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Dihalogenated pyridine | Arylboronic acid | Pd(OAc)₂ / PPh₃ | acs.org |

| Sonogashira | Aryl/Heteroaryl halides | Terminal alkyne | Palladium complex / Copper(I) co-catalyst | researchgate.netmdpi.com |

| Buchwald-Hartwig | 2-Halo imidazo[4,5-b]pyridines | Pyridone nucleophiles | Pd(OAc)₂ / Xantphos | researchgate.net |

| Stille | 3-Halopyridines | Organostannane | Palladacycle catalyst | researchgate.net |

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based systems for certain cross-coupling transformations. Copper catalysis is well-established for Ullmann-type reactions, which form C-N, C-O, and C-S bonds. These reactions are valuable for the derivatization of polyhalogenated pyridines. Recent advancements have expanded the scope of copper catalysis to include a wider range of cross-coupling reactions, often proceeding under milder conditions.

Copper(I) salts are frequently used as co-catalysts in Sonogashira reactions, but they can also act as the primary catalyst in various transformations. mdpi.com For instance, copper-catalyzed Negishi cross-coupling of various zinc reagents with heteroaryl iodides can proceed at room temperature for alkylzinc reagents and at higher temperatures for aryl- and alkynylzinc reagents, often without the need for a ligand rsc.org. Copper catalysts are also effective in the synthesis of nitrogen-containing heterocycles. A copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, using air as a green oxidant. organic-chemistry.org Similarly, visible-light-mediated copper(I) chloride catalysis can achieve the regioselective oxidative diamination of 2-aminopyridines with terminal alkynes to form substituted imidazo[1,2-α]pyridine products at room temperature rsc.org. These methodologies demonstrate the potential of copper catalysis for constructing complex pyridine-based architectures.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful field in synthetic chemistry, offering complementary reactivity to metal-based catalysis. In pyridine chemistry, organocatalytic methods are being developed for various functionalizations.

A notable example is the photochemical organocatalytic functionalization of pyridines. This strategy can harness the reactivity of pyridinyl radicals, generated via single-electron reduction of pyridinium ions, to couple with radicals derived from other sources, such as allylic C-H bonds acs.org. This approach allows for the formation of new C(sp²)-C(sp³) bonds under mild, light-mediated conditions acs.org. The regioselectivity of the functionalization (e.g., at the C4 or C6 position) can be influenced by the steric and electronic properties of the substituents on the pyridine ring acs.org.

Another area where organocatalysis is impactful is in asymmetric halogenation reactions. While not directly assembling the pyridine ring, these methods can be used to introduce chirality into molecules containing a pyridine moiety. For example, an organocatalytic asymmetric chlorolactonization has been developed that uses a cinchona alkaloid-derived catalyst, (DHQD)₂PHAL, to achieve enantioselective cyclization of alkenoic acids nih.gov. The concept of using chiral organic molecules to control the stereochemical outcome of halogenation reactions is a promising avenue of research. Furthermore, the application of halogen bonding in organocatalysis is a growing area, where halogen-based Lewis acids are designed to activate substrates and effect organic transformations mdpi.com.

Nanocatalysis and Green Chemistry Aspects in Pyridine Synthesis

The synthesis of polysubstituted pyridines, foundational structures in pharmaceuticals and agrochemicals, is increasingly guided by the principles of green chemistry. A significant focus lies in the development of catalytic systems that are not only efficient but also environmentally benign. Nanocatalysis has emerged as a important area in this endeavor, offering advantages in terms of high surface-area-to-volume ratio, enhanced catalytic activity, and potential for recyclability.

Multicomponent reactions (MCRs) are a cornerstone of green pyridine synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. This approach adheres to the principles of atom economy and reduces waste by minimizing intermediate isolation steps. The use of nanocatalysts in MCRs for pyridine synthesis has been shown to improve reaction efficiency, increase yields, and enable milder reaction conditions. rsc.org Various types of nanoparticles, including metal-based and metal-oxide nanocatalysts, have been successfully employed to facilitate the formation of polyfunctionalized pyridines. rsc.org

Ionic liquids and microwave-assisted synthesis represent other key green chemistry tools in this field. researchgate.netgoogle.com Ionic liquids can serve as both catalysts and environmentally friendly solvents, with their properties being tunable to optimize reaction selectivity and efficiency. researchgate.net Microwave irradiation has been demonstrated to significantly reduce reaction times from hours to minutes and improve product yields in one-pot, four-component reactions for pyridine derivatives, highlighting its role in creating more sustainable synthetic pathways. google.comnih.govnih.gov The combination of MCRs with these green technologies presents a powerful strategy for the efficient and sustainable production of diverse pyridine-based compounds. google.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine Derivatives

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 6–9 hours | 2–7 minutes |

| Product Yield | 71%–88% | 82%–94% |

| Environmental Impact | Higher energy consumption, longer use of solvents | Reduced energy consumption and reaction time |

Data derived from a study on a one-pot, four-component reaction to synthesize novel pyridine derivatives. nih.gov

Regioselective Synthesis and Yield Optimization for this compound Precursors

The synthesis of a complex molecule such as this compound hinges on the controlled, regioselective synthesis of its precursors. A plausible immediate precursor is 2,6-dibromo-5-chloro-3-methylpyridine. The strategic introduction of halogen substituents and the subsequent bromination of the methyl group are critical steps that require careful optimization to ensure high yields and avoid the formation of isomeric byproducts.

The construction of the polysubstituted pyridine ring itself can be approached through various methods. For analogous compounds like 2,5-dibromo-3-methylpyridine, a common strategy involves a multi-step sequence starting from a simpler, commercially available pyridine derivative. For example, a synthetic route can begin with 2-amino-3-methylpyridine, which undergoes bromination and subsequent Sandmeyer reaction to introduce the bromine atoms at the desired positions. chemrxiv.org The regioselectivity of these halogenation steps is dictated by the directing effects of the substituents already present on the pyridine ring.

Once the 2,6-dibromo-5-chloro-3-methylpyridine precursor is obtained, the final step is the side-chain bromination of the methyl group. This transformation is typically achieved through a free-radical mechanism, commonly employing N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under UV irradiation. researchgate.netresearchgate.net

Table 2: Key Reagents in the Synthesis of Halogenated Pyridine Precursors

| Reagent | Purpose |

|---|---|

| N-Bromosuccinimide (NBS) | Selective free-radical bromination of benzylic positions. researchgate.net |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Alternative brominating agent for radical reactions. researchgate.net |

| Azobisisobutyronitrile (AIBN) | Radical initiator for side-chain halogenation. researchgate.net |

| Phosphorus oxychloride (POCl₃) | Chlorinating agent for converting hydroxypyridines to chloropyridines. |

Yield optimization in the benzylic bromination step is crucial and often challenging. A common side reaction is the formation of the dibromomethyl derivative, which reduces the yield of the desired monobrominated product and complicates purification. chemrxiv.org To maximize the yield of the target compound, reaction conditions must be carefully controlled. This includes the stoichiometric ratio of the brominating agent to the pyridine substrate; often, using slightly less than one equivalent of the brominating agent can help to minimize the formation of poly-brominated side products. researchgate.net The choice of solvent can also influence the selectivity of the reaction, with non-polar solvents like carbon tetrachloride often being used. researchgate.net Furthermore, the slow, controlled addition of the brominating agent and initiator can help to maintain a low concentration of bromine radicals, favoring the formation of the monobrominated product.

Reactivity and Reaction Mechanisms of 2,6 Dibromo 3 Bromomethyl 5 Chloropyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 2,6-Dibromo-3-(bromomethyl)-5-chloropyridine is susceptible to nucleophilic attack, primarily through nucleophilic aromatic substitution (SNAr) mechanisms. The electron-withdrawing effect of the nitrogen atom and the halogen substituents activates the ring towards such reactions.

Nucleophilic aromatic substitution (SNAr) on halogenated pyridines is profoundly influenced by stereoelectronic factors. The positions ortho and para to the ring nitrogen are particularly activated towards nucleophilic attack. In the case of this compound, the C2 and C6 positions are highly activated.

The generally accepted mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. libretexts.org The rate of these reactions is dependent on the nature of the leaving group, with the typical reactivity order being F > Cl > Br > I. However, in pyridinium ions, a different leaving group order has been observed, indicating a complex interplay of factors. researchgate.netnih.gov

Computational studies on dichloropyrimidines, which share similarities with polyhalogenated pyridines, show that the regioselectivity of SNAr reactions can be reversed by the presence of strong electron-donating or electron-withdrawing groups. wuxiapptec.com For instance, while 2,4-dichloropyrimidine analogs typically undergo substitution at the C4 position, strong substituents at C5 or C6 can direct the reaction to the C2 position. wuxiapptec.com The analysis of Lowest Unoccupied Molecular Orbital (LUMO) energies is a useful tool for predicting the site of nucleophilic attack. wuxiapptec.com

Amination of polyhalogenated pyridines is a crucial transformation for the synthesis of various biologically active molecules and functional materials. acs.org Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, has proven to be a valuable method for the selective introduction of amines onto dichloropyridines, demonstrating excellent functional group tolerance under mild conditions. researchgate.netnih.gov

Recent advancements have led to the development of environmentally benign methods for the selective amination of polyhalogenated pyridines. One such method utilizes water as a solvent and is promoted by a base, avoiding the need for expensive and toxic metal catalysts. acs.orgnih.gov This process has been shown to be effective for a variety of polyhalogenated pyridines, including challenging pyridine chlorides, to yield 2-aminopyridine derivatives. acs.orgnih.gov Mechanistic studies suggest a pathway involving the base-assisted dissociation of N,N-dimethylformamide (DMF) to generate dimethylamine, which then acts as the nucleophile. acs.org

The regioselectivity of amination on polyhalogenated pyridines is a key consideration. For example, in dihalopyridines, the halogen at the position most activated by the ring nitrogen (typically C2 or C6) is preferentially substituted.

Interactive Data Table: Amination of Polyhalogenated Pyridines

| Substrate | Amine | Conditions | Product | Yield (%) |

| 2,5-Dibromopyridine | DMF/NaOtBu | H₂O, 140 °C, 12 h | 5-Bromo-2-(dimethylamino)pyridine | 95 |

| 2,6-Dichloropyridine | Piperidine | H₂O, NaOtBu, 140 °C, 12 h | 6-Chloro-2-(piperidin-1-yl)pyridine | 89 |

| 2,3,5,6-Tetrachloropyridine | Morpholine | H₂O, NaOtBu, 140 °C, 12 h | 4-(3,5,6-trichloropyridin-2-yl)morpholine | 85 |

Cross-Coupling Reactions of Halogenated Pyridine Moieties

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the functionalization of halogenated pyridines. The differential reactivity of the C-Br and C-Cl bonds in molecules like this compound can be exploited for selective cross-coupling reactions.

The Suzuki–Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide. nih.gov It is widely used for the formation of C-C bonds in the synthesis of complex molecules. For polyhalogenated pyridines, the site-selectivity of the Suzuki-Miyaura coupling is a critical aspect. nih.govacs.orgwhiterose.ac.uk

Typically, the reaction occurs preferentially at the most electrophilic carbon-halogen bond. whiterose.ac.uk In the case of 2,4-dibromopyridine, for instance, the coupling usually takes place at the C2 position. acs.orgwhiterose.ac.uk However, the selectivity can be influenced by various factors, including the choice of catalyst, ligands, and reaction conditions. nih.govacs.org The use of sterically hindered ligands can sometimes reverse the conventional site-selectivity, favoring reaction at a less reactive position. nih.govnih.gov

Studies have shown that for polyhalogenated heteroarenes, sequential Suzuki-Miyaura couplings can be performed with high regioselectivity, allowing for the controlled introduction of different aryl groups. nih.govresearchgate.net For example, in a 2,6-dibromopyrazolo[1,5-a]pyrimidine system, the reaction can be directed to occur selectively at the C6 position first, followed by a second coupling at the C2 position. researchgate.net

The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high efficiency, selectivity, and broad functional group tolerance. orgsyn.orgresearchgate.net

Organozinc reagents are more reactive than their organoboron and organotin counterparts, which often leads to faster reaction times. wikipedia.org However, they are also sensitive to moisture and air, necessitating anhydrous reaction conditions. wikipedia.org The mechanism of the Negishi coupling follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

In the context of polyhalogenated pyridines, the Negishi coupling offers a powerful method for functionalization. The reactivity of the different halogen atoms can be exploited to achieve selective couplings. Generally, C-I bonds are more reactive than C-Br bonds, which are in turn more reactive than C-Cl bonds. orgsyn.org This allows for sequential couplings by carefully controlling the reaction conditions. The development of air-stable solid 2-pyridylzinc reagents has expanded the practicality and scope of the Negishi reaction for pyridine functionalization. organic-chemistry.org

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has evolved into a versatile method for forming C-C, C-N, C-O, and C-S bonds. wikipedia.orgwikipedia.org The Ullmann condensation, a related process, involves the copper-promoted reaction of aryl halides with nucleophiles like alcohols, amines, and thiols. wikipedia.orgsynarchive.com

These reactions typically require high temperatures and polar aprotic solvents, although modern catalytic systems with specific ligands can facilitate the reaction under milder conditions. wikipedia.orgrsc.org For the Ullmann condensation, the reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups. wikipedia.org

In the context of polyhalogenated pyridines, the Ullmann coupling can be used to form bi-pyridine structures or to introduce various substituents. For example, the direct conversion of 2-halopyridines to N-(2-pyridyl)pyridin-2-ones has been achieved using a copper-based catalytic system. researchgate.net The palladium-catalyzed Ullmann cross-coupling has also emerged as a useful method for the synthesis of heterocyclic systems under relatively mild conditions. acs.org

Interactive Data Table: Comparison of Cross-Coupling Reactions

| Reaction | Catalyst | Coupling Partner | Key Features |

| Suzuki-Miyaura | Palladium | Organoboron | Tolerant to a wide range of functional groups; generally requires a base. |

| Negishi | Palladium or Nickel | Organozinc | High reactivity and selectivity; requires anhydrous conditions. |

| Ullmann | Copper or Palladium | Various Nucleophiles | Forms C-C, C-N, C-O, C-S bonds; often requires high temperatures. |

Sonogashira Coupling for Alkynyl Pyridine Derivatives

The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For a polyhalogenated substrate like this compound, the key consideration is the chemoselectivity of the coupling, which is dictated by the relative reactivity of the different carbon-halogen bonds.

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. mdpi.comacs.org Consequently, the two bromine atoms at the C2 and C6 positions of the pyridine ring are expected to be significantly more reactive than the chlorine atom at the C5 position. Studies on the closely related compound, 3,5-dibromo-2,6-dichloropyridine, have demonstrated that chemoselective Sonogashira reactions can be achieved, allowing for the stepwise introduction of alkynyl groups. rsc.orgresearchgate.net

By carefully controlling the reaction conditions, such as the choice of catalyst, temperature, and stoichiometry of the alkyne, it is possible to selectively substitute one or both of the bromo groups on this compound while leaving the chloro group intact. This selective functionalization allows for the synthesis of a variety of mono- and di-alkynylated pyridine derivatives, which can serve as versatile intermediates for more complex molecules. rsc.org The bromomethyl group is generally not reactive under these conditions, although side reactions could occur at elevated temperatures or with strongly basic conditions.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | libretexts.org |

| Co-catalyst | CuI | wikipedia.org |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | organic-chemistry.org |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | wikipedia.org |

| Temperature | Room Temperature to 100 °C | libretexts.org |

Reactions Involving the Bromomethyl Side Chain

The 3-(bromomethyl) group on the pyridine ring is analogous to a benzylic bromide, making it a highly reactive electrophilic site susceptible to a variety of nucleophilic substitution and coupling reactions.

Homocoupling Reactions of Bromomethylpyridines

The bromomethyl side chain can undergo reductive homocoupling, often referred to as a Wurtz-type reaction, to form a new carbon-carbon bond, yielding a dimeric structure. This reaction typically involves the use of a reducing metal, such as zinc, or a low-valent transition metal catalyst, like nickel. researchgate.net The reductive coupling of two molecules of this compound would produce 1,2-bis(2,6-dibromo-5-chloropyridin-3-yl)ethane.

Mechanistically, the reaction can proceed through the formation of an organometallic intermediate (e.g., an organozinc or organonickel species) which then couples with a second molecule of the starting halide. researchgate.net Alternatively, a radical pathway may be involved, particularly in nickel-catalyzed systems, where single-electron transfer steps lead to the formation of pyridylmethyl radicals that subsequently dimerize. rsc.org

| Catalyst/Promoter | Reductant | Typical Conditions | Reference |

|---|---|---|---|

| NiCl₂(bpy) | Zn | DMF, 50-80 °C | researchgate.net |

| None | Zn / CuCl | Aqueous NH₄Cl | researchgate.net |

| Iron salts | None (reductantless) | Acetone, 55 °C | nih.gov |

Formation of Dithia-Containing Ligands from Bromomethylpyridines

The electrophilic nature of the bromomethyl group makes it an excellent precursor for the synthesis of macrocyclic ligands. Specifically, dithia-containing macrocycles can be prepared through the reaction of this compound with a suitable dithiol precursor. The reaction proceeds via a double nucleophilic substitution, where the thiol groups displace the bromide.

To favor the formation of a monomeric macrocycle, the reaction is typically carried out under high-dilution conditions. This principle favors intramolecular cyclization of a pre-formed intermediate over intermolecular polymerization. For instance, reacting one equivalent of the target compound with one equivalent of a long-chain dithiol like 1,n-alkanedithiol in the presence of a base (to generate the more nucleophilic thiolate) would lead to the formation of a macrocycle. The synthesis of macrocyclic ligands containing bipyridine units from dibromomethyl precursors has been successfully demonstrated, highlighting the utility of this approach. researchgate.net

Radical Reactions and Photoenzymatic Transformations of Bromomethylpyridines

The C-Br bond in the bromomethyl group can undergo homolytic cleavage to generate a pyridylmethyl radical. This process can be initiated by heat, light, or a radical initiator. libretexts.org Radical chain reactions consist of three main stages: initiation (formation of the initial radical), propagation (the radical reacts to form a product and another radical, continuing the chain), and termination (two radicals combine to end the chain). chemistrysteps.commasterorganicchemistry.com This pyridylmethyl radical can participate in various transformations, such as hydrogen atom abstraction, addition to alkenes, or coupling reactions.

In recent years, photoenzymatic catalysis has emerged as a powerful tool for selective synthesis. princeton.edu These systems use light-harvesting enzymes or a combination of an enzyme and a photocatalyst to drive chemical reactions. princeton.edu A hypothetical photoenzymatic system could be designed for the selective transformation of this compound. For example, a nitroreductase enzyme, which has been shown to be effective for the reduction of nitro-substituted pyridines, could potentially be engineered or adapted in a light-powered system to achieve selective dehalogenation or other reductive transformations of the target molecule. nih.gov

Mechanistic Investigations of Reaction Pathways

Elucidation of Electron Transfer Processes

Many of the reactions involving this compound are initiated by an electron transfer (ET) event. researchgate.net In both electrochemical and certain metal-catalyzed reductions, the first step is the transfer of an electron to the pyridine derivative to form a radical anion. Theoretical studies on halopyridines suggest that this added electron can reside in either a π* orbital of the aromatic system or a σ* orbital associated with one of the carbon-halogen bonds. rsc.org

The formation of a π* radical anion is often followed by a rapid intramolecular electron transfer to a σ* orbital, particularly one associated with the weakest C-X bond. Population of the antibonding σ* orbital leads to rapid bond cleavage, generating a pyridyl radical and a halide anion. This process is fundamental to the reductive coupling and radical reactions discussed previously. Photoredox catalysis, which utilizes a photocatalyst to mediate electron transfer upon light absorption, provides a mild method to generate these radical intermediates from halopyridines. nih.govnih.gov The specific pathway, including the potential for proton-coupled electron transfer (PCET), can be influenced by factors such as the solvent and the presence of Brønsted acids. nih.gov

Understanding Ligand Effects in Catalytic Transformations

The pyridine core of this compound, bearing three halogen substituents, is a prime candidate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. In these transformations, the choice of ligand coordinated to the metal center (commonly palladium or nickel) is critical in dictating the reaction's efficiency, selectivity, and substrate scope.

The primary role of ligands is to modulate the electronic and steric environment of the metal catalyst. This, in turn, influences the key elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, with multiple potential reaction sites, ligand effects are paramount for achieving regioselectivity. The bromine atoms at the 2- and 6-positions are generally more susceptible to oxidative addition than the chlorine atom at the 5-position, due to the weaker C-Br bond.

Phosphine-based ligands are extensively used in palladium-catalyzed cross-coupling reactions of halo-pyridines. The nature of the phosphine ligand can significantly impact the reaction outcome. For instance, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher catalytic turnover. In the context of polyhalogenated pyridines, the ligand can influence which C-X bond reacts preferentially.

A hypothetical example of ligand effects in a Suzuki-Miyaura coupling of a 2,6-dibromopyridine (B144722) derivative is presented in the table below. This data is illustrative and based on general trends observed in the literature for similar substrates.

| Entry | Palladium Precursor | Ligand | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | Toluene | K₂CO₃ | 100 | 65 |

| 2 | Pd₂(dba)₃ | SPhos | Dioxane | Cs₂CO₃ | 110 | 92 |

| 3 | Pd(PPh₃)₄ | - | THF | Na₂CO₃ | 80 | 78 |

| 4 | PdCl₂(dppf) | - | DMF | K₃PO₄ | 120 | 85 |

This is a hypothetical data table created for illustrative purposes based on general knowledge of Suzuki-Miyaura reactions.

As the table suggests, bulky and electron-rich ligands like SPhos often lead to higher yields in cross-coupling reactions of sterically hindered or electronically deactivated aryl halides. The choice of ligand is therefore a key parameter to optimize for any desired transformation of this compound.

Role of Intermediates in Reaction Progression

The progression of any chemical reaction involving this compound will proceed through a series of transient species known as intermediates. The nature of these intermediates is dictated by the reaction type and conditions.

Intermediates in Catalytic Cross-Coupling Reactions:

In a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, the reaction of the pyridine substrate would proceed through the following key intermediates:

Oxidative Addition Complex: The catalytic cycle is initiated by the oxidative addition of the C-Br bond (likely at the more reactive 2- or 6-position) to a Pd(0) complex. This forms a square planar Pd(II) intermediate.

Transmetalation Intermediate: The organoboron reagent (in a Suzuki reaction) then undergoes transmetalation with the Pd(II) complex, where the organic group from the boron reagent replaces the halide on the palladium center. This step is often facilitated by a base.

Reductive Elimination Precursor: The resulting diorganopalladium(II) complex then undergoes reductive elimination, forming the new C-C bond and regenerating the Pd(0) catalyst.

The stability and reactivity of these intermediates are influenced by the ligands on the palladium, the nature of the substituents on the pyridine ring, and the reaction conditions.

Intermediates in Nucleophilic Substitution Reactions:

The bromomethyl group at the 3-position introduces another reactive site susceptible to nucleophilic substitution reactions. Depending on the nature of the nucleophile, the solvent, and the stability of the potential carbocation, this substitution can proceed through either an Sₙ1 or Sₙ2 mechanism.

Sₙ2 Mechanism: A strong nucleophile would likely attack the electrophilic carbon of the bromomethyl group in a concerted step, displacing the bromide ion. This would proceed through a five-coordinate transition state.

Sₙ1 Mechanism: In a polar, protic solvent and with a weaker nucleophile, the reaction might proceed through an Sₙ1 pathway. This would involve the initial departure of the bromide ion to form a pyridyl-stabilized carbocation intermediate. The planarity of this carbocation would likely lead to a racemic mixture if the carbon were chiral.

The following table summarizes the key intermediates anticipated in the primary reaction pathways for this compound.

| Reaction Type | Key Intermediate(s) | Description |

| Suzuki-Miyaura Coupling | Oxidative Addition Complex, Transmetalation Intermediate, Reductive Elimination Precursor | A series of organopalladium(II) complexes that facilitate the formation of a new carbon-carbon bond at the site of a C-Br bond. |

| Nucleophilic Substitution (Sₙ2) | Pentacoordinate Transition State | A high-energy state where the nucleophile is forming a bond to the carbon of the bromomethyl group while the C-Br bond is breaking. |

| Nucleophilic Substitution (Sₙ1) | Pyridyl-stabilized Carbocation | A planar, positively charged species formed by the heterolytic cleavage of the C-Br bond of the bromomethyl group. |

Understanding the nature and reactivity of these intermediates is crucial for predicting reaction outcomes and for designing synthetic strategies involving this compound.

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy of Polyhalogenated Pyridines

The FT-IR spectrum of a molecule provides a unique fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to its vibrational modes. For polyhalogenated pyridines, the FT-IR spectrum is characterized by several key regions. The C-H stretching vibrations of the pyridine (B92270) ring typically appear in the 3100-3000 cm⁻¹ region. However, in 2,6-Dibromo-3-(bromomethyl)-5-chloropyridine, only one aromatic C-H bond is present, which would simplify this region of the spectrum. The C-H stretching vibrations of the bromomethyl group are expected in the 3000-2850 cm⁻¹ range.

The region between 1600 and 1400 cm⁻¹ is particularly informative for the pyridine ring itself, corresponding to C=C and C=N stretching vibrations. The substitution pattern with heavy halogens (bromine and chlorine) is expected to shift these bands to lower wavenumbers compared to pyridine. For instance, studies on 2-amino-5-chloropyridine and 2-amino-6-chloropyridine have shown characteristic ring stretching vibrations in this region. The presence of multiple halogen substituents in this compound would further influence these vibrational frequencies.

The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically in the 800-500 cm⁻¹ region. Specifically, C-Cl stretching bands in chloropyridines are often observed around 700-600 cm⁻¹, while C-Br stretches appear at even lower wavenumbers. The out-of-plane C-H bending vibration of the lone ring proton is anticipated in the 900-800 cm⁻¹ region.

A representative table of expected FT-IR vibrational frequencies for polyhalogenated pyridines is provided below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretching | 3100 - 3000 |

| Aliphatic C-H Stretching (CH₂Br) | 3000 - 2850 |

| C=C and C=N Ring Stretching | 1600 - 1400 |

| C-H In-plane Bending | 1300 - 1000 |

| C-H Out-of-plane Bending | 900 - 800 |

| C-Cl Stretching | 750 - 600 |

| C-Br Stretching | 650 - 500 |

Raman Spectroscopy for Ring Normal Modes Analysis

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. For pyridine and its derivatives, certain vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for the symmetric "ring breathing" mode, a totally symmetric vibration of the pyridine ring, which typically gives a strong and sharp signal in the Raman spectrum around 1000 cm⁻¹. The exact position of this band is sensitive to the nature and position of the substituents.

In the case of this compound, the heavy halogen atoms are expected to lower the frequency of the ring breathing mode compared to unsubstituted pyridine. The analysis of the Raman spectrum allows for a detailed understanding of the in-plane and out-of-plane bending modes of the pyridine ring, as well as the stretching vibrations of the carbon-halogen bonds. For example, in a study on 6-bromopyridine-2-carbaldehyde, detailed assignments of the Raman active modes were achieved through computational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR are crucial for assigning the positions of the single ring proton and the carbons of the pyridine ring and the side chain.

Proton (¹H) NMR for Bromomethyl and Ring Proton Assignments

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals.

Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are expected to appear as a singlet. The electronegative bromine atom will deshield these protons, causing their signal to appear downfield, likely in the range of 4.5-5.0 ppm. For comparison, the bromomethyl protons in 3-(bromomethyl)pyridine hydrobromide have been reported.

Ring Proton (H-4): The single proton on the pyridine ring, located at the 4-position, will also appear as a singlet due to the absence of adjacent protons for spin-spin coupling. The electron-withdrawing effects of the two bromine atoms at positions 2 and 6, and the chlorine atom at position 5, will significantly deshield this proton. Therefore, its chemical shift is expected to be in the downfield region of the aromatic spectrum, likely above 8.0 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂Br | 4.5 - 5.0 | Singlet |

| H-4 | > 8.0 | Singlet |

Carbon (¹³C) NMR for Pyridine Ring and Side Chain Carbons

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected.

Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the aliphatic region of the spectrum, typically in the range of 30-40 ppm.

Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts influenced by the attached substituents.

C-2 and C-6: These carbons, being directly bonded to bromine atoms, will be significantly deshielded and their signals are expected to appear in the range of 140-150 ppm. In 2,6-dibromopyridine (B144722), these carbons show a chemical shift in this region.

C-3: This carbon is attached to the bromomethyl group and is adjacent to a bromine atom. Its chemical shift will be influenced by both groups.

C-4: This carbon is bonded to the single ring proton and is situated between two halogen-bearing carbons.

C-5: This carbon is bonded to the chlorine atom and is expected to be deshielded, with a chemical shift typically around 130-140 ppm.

The precise assignment of the pyridine ring carbons can be complex and may require two-dimensional NMR techniques such as HSQC and HMBC for confirmation.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₂Br | 30 - 40 |

| C-2 | 140 - 150 |

| C-3 | Variable |

| C-4 | Variable |

| C-5 | 130 - 140 |

| C-6 | 140 - 150 |

Theoretical and Computational Studies

Quantum Chemical Calculations

Predicting Vibrational Wavenumbers and Force Constants

There is no available data on the predicted vibrational wavenumbers and force constants for 2,6-Dibromo-3-(bromomethyl)-5-chloropyridine. This type of analysis, often performed using DFT, is crucial for interpreting infrared and Raman spectra, and for understanding the molecule's vibrational modes.

Modeling Intermolecular Interactions and Dimerization Energies

The scientific literature lacks models of the intermolecular interactions and calculations of the dimerization energies for this compound. These studies are essential for understanding how the molecule interacts with itself and other molecules in various phases.

Molecular Topology and Electrostatic Potential Analysis

Natural Bond Orbital (NBO) Analysis

No Natural Bond Orbital (NBO) analysis has been reported for this compound. NBO analysis is a powerful tool for understanding charge distribution, orbital interactions, and the nature of chemical bonds within a molecule.

Non-Covalent Interaction (NCI) Analysis

Similarly, there are no Non-Covalent Interaction (NCI) analyses available for this compound. This computational method is used to visualize and understand weak interactions, such as van der Waals forces and hydrogen bonds, which can be critical to the molecule's behavior and properties.

Atom-In-Molecule (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as AIM, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orguni-rostock.de This allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them based on the topology of the electron density. amercrystalassn.org For a polyhalogenated compound like this compound, an AIM analysis would be crucial for understanding the nature of its intramolecular interactions.

An AIM analysis begins with the calculation of the molecule's electron density, typically using Density Functional Theory (DFT) or other high-level quantum chemical methods. The analysis then identifies critical points in the electron density, which are points where the gradient of the density is zero. uni-rostock.de These critical points are classified by their rank and signature. Of particular interest are the Bond Critical Points (BCPs) found between two interacting nuclei. The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bond.

For this compound, AIM analysis would focus on:

C-Br, C-Cl, and C-N bonds: Examining the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)) at the BCPs of these bonds would help to quantify their covalent and ionic character.

Intramolecular Halogen Bonds: The substitution pattern on the pyridine (B92270) ring could lead to the formation of weak intramolecular interactions, such as Br···Cl or Br···N interactions. AIM can unambiguously identify and characterize these interactions by locating a bond path and a BCP between the interacting atoms. wiley-vch.de

A hypothetical data table summarizing the expected AIM parameters for the key bonds is presented below.

| Bond/Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian (∇²ρ) at BCP (a.u.) | Total Energy Density (H(r)) at BCP (a.u.) | Bond Character |

| C-Br | ~0.1 - 0.2 | > 0 | Slightly positive | Polar Covalent |

| C-Cl | ~0.1 - 0.2 | > 0 | Slightly positive | Polar Covalent |

| C-N | ~0.2 - 0.3 | < 0 | Negative | Polar Covalent |

| Br···N (intramolecular) | ~0.01 - 0.05 | > 0 | Slightly positive | Weak, Closed-Shell |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from an AIM analysis.

In Silico Simulations for Mechanistic and Reactivity Predictions

In silico simulations are powerful tools for investigating the reaction mechanisms and predicting the reactivity of molecules without the need for laboratory experiments. researcher.lifescienceopen.com For a complex molecule like this compound, these computational methods can provide invaluable insights into its chemical behavior.

Computational Studies of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of potential reaction pathways for a given chemical transformation. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For this compound, computational studies could investigate various reactions, such as:

Nucleophilic Substitution: The bromomethyl group is a reactive site for nucleophilic substitution. DFT calculations could be used to model the reaction pathway for the substitution of the bromine atom by various nucleophiles. This would involve locating the transition state for the reaction and calculating the activation energy.

Cross-Coupling Reactions: The bromo and chloro substituents on the pyridine ring are potential sites for metal-catalyzed cross-coupling reactions. Computational studies could help to elucidate the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps.

Below is a hypothetical data table illustrating the kind of data that would be generated from a computational study of a nucleophilic substitution reaction on the bromomethyl group.

| Nucleophile | Reaction Pathway | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Hydroxide (OH⁻) | Sₙ2 | ~15 - 20 | ~ -10 - -15 |

| Ammonia (NH₃) | Sₙ2 | ~18 - 25 | ~ -5 - -10 |

| Cyanide (CN⁻) | Sₙ2 | ~12 - 18 | ~ -20 - -25 |

Note: These values are illustrative and not based on actual calculations for the specified molecule.

Advanced Applications of 2,6 Dibromo 3 Bromomethyl 5 Chloropyridine As a Chemical Building Block

Intermediate in Materials Science Research

Use in the Formulation of Advanced Polymers and Coatings

There is a lack of specific research findings detailing the incorporation of 2,6-Dibromo-3-(bromomethyl)-5-chloropyridine into advanced polymer and coating formulations. In principle, its multifunctional nature could allow it to act as a monomer or a cross-linking agent. The pyridine (B92270) core could impart specific thermal stability, while the halogen atoms could contribute to flame retardant properties. However, without empirical data from polymerization studies, these remain theoretical applications.

Precursor for Electronic and Optoelectronic Materials

The potential of this compound as a precursor for electronic and optoelectronic materials is another area where specific research is wanting. Halogenated aromatic compounds are often investigated for their utility in organic electronics, serving as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The high degree of halogenation in this particular pyridine derivative could influence key properties such as charge transport and energy levels. However, synthesis and characterization of materials derived from this specific precursor have not been detailed in available research.

Reference Standard in Advanced Analytical Chemistry Methodologies

Information regarding the use of this compound as a reference standard in advanced analytical chemistry methodologies is not documented in the reviewed literature. While halogenated compounds can serve as internal standards in chromatographic and mass spectrometric techniques, particularly in environmental and metabolic studies, the establishment of a specific compound as a certified reference material requires extensive purity analysis and validation, which has not been publicly reported for this molecule.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex molecules like 2,6-Dibromo-3-(bromomethyl)-5-chloropyridine is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and improve efficiency. ijarsct.co.inscirp.org Future research will likely focus on moving away from harsh reaction conditions and hazardous reagents traditionally used in the synthesis of pyridine (B92270) derivatives. ijarsct.co.in

Key areas of development include:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times, often leading to higher yields and purer products compared to conventional heating methods. ijarsct.co.innih.gov

Green Catalysts and Solvents: The use of environmentally benign catalysts, such as iron-based catalysts, and greener solvents like ionic liquids or even water, is a growing trend in pyridine synthesis. scirp.orgnih.govrsc.orgacs.orgnih.gov Biocatalysts, such as engineered enzymes, are also being explored for their high selectivity under mild conditions. ijarsct.co.in

One-Pot Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, offer a more efficient and atom-economical approach to synthesizing substituted pyridines. nih.govnih.gov

Flow Chemistry: Continuous flow reactors provide better control over reaction parameters, leading to improved safety, scalability, and product consistency.

These sustainable approaches promise to make the synthesis of this compound and its derivatives more economical and environmentally friendly.

Exploration of New Reactivity Profiles

The distinct electronic and steric environments of the halogen substituents and the bromomethyl group on the pyridine ring of this compound allow for a wide range of selective chemical transformations. Future research will delve into harnessing this differential reactivity to create a diverse library of new compounds.

Cross-Coupling Reactions: The bromo- and chloro- substituents are ideal handles for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. researchgate.netrsc.orgscirp.orgorganic-chemistry.org The different reactivity of bromine and chlorine atoms allows for sequential, site-selective functionalization.

Nucleophilic Substitution: The bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols.

C-H Functionalization: Direct C-H activation and functionalization are emerging as powerful tools in organic synthesis, offering a more direct way to modify the pyridine core without the need for pre-functionalization. nih.govnih.govchemrxiv.orgrsc.orgresearchgate.net

Selective Amination: The development of methods for the selective amination of polyhalogenated pyridines, potentially using environmentally benign conditions, would further expand the synthetic utility of this compound. acs.orgnih.gov

A summary of potential reaction pathways is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Products |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted pyridines |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, base | Alkynyl-substituted pyridines |

| Nucleophilic Substitution | Amines, alcohols, thiols | Pyridines with diverse side chains |

| C-H Functionalization | Metal catalysts (e.g., Rh, Ir) | Directly functionalized pyridine core |

Integration with Advanced Characterization Techniques

A thorough understanding of the structure and properties of this compound and its derivatives is crucial for their application. Advanced analytical techniques will play a pivotal role in elucidating their three-dimensional structures, electronic properties, and dynamic behavior.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HMQC, HSQC, and HMBC, are essential for unambiguously assigning the complex proton and carbon signals in polysubstituted pyridines. researchgate.netipb.pt Solid-state NMR can provide insights into the dynamics of these molecules in different environments. nih.gov The use of hyperpolarization techniques like SABRE at zero-field could offer novel ways to detect and characterize pyridine derivatives. nih.gov

Mass Spectrometry: High-resolution mass spectrometry is critical for confirming the molecular weight and elemental composition. Specialized techniques, such as negative-ion electrospray ionization with induced in-source fragmentation, can be particularly useful for the selective detection of brominated organic compounds. tandfonline.comresearchgate.net The characteristic isotopic pattern of bromine and chlorine is a key feature in the mass spectra of these compounds. acs.orglibretexts.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions like halogen bonding. acs.orgiucr.orgnih.govmdpi.comacs.orgiucr.org This information is vital for understanding the structure-property relationships in materials science applications. Hirshfeld surface analysis can further elucidate the nature of intermolecular contacts in the crystal packing. iucr.orgnih.gov

Expansion of Applications in Catalysis and Materials Science

The unique electronic and structural features of this compound make it a promising candidate for applications in catalysis and materials science.

Catalysis: Pyridine derivatives are widely used as ligands in transition metal catalysis. The multiple halogen sites on this compound allow for its incorporation into more complex ligand architectures, potentially leading to catalysts with enhanced activity and selectivity. nih.gov The pyridine nitrogen itself can act as a catalytic site.

Materials Science: Pyridine-containing molecules are of great interest for their applications in organic electronics. rsc.orgresearchgate.net The electron-withdrawing nature of the halogen atoms and the pyridine nitrogen can be exploited to create n-type organic materials for use in organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgnih.govrsc.org The ability to selectively functionalize the molecule allows for fine-tuning of its electronic and photophysical properties. The introduction of bromine atoms, for instance, can influence the charge carrier mobility of the resulting materials. nih.gov

The table below summarizes the potential applications and the key structural features that make this compound a promising candidate.

| Application Area | Relevant Properties | Potential Role |

| Catalysis | Coordination sites (N, halogens) | Ligand for metal catalysts, organocatalyst |

| Organic Electronics | Electron-deficient pyridine ring, tunable electronic properties | Building block for n-type semiconductors in OLEDs and solar cells |

Q & A

Q. What synthetic routes are available for preparing 2,6-Dibromo-3-(bromomethyl)-5-chloropyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via halogenation or substitution reactions on pyridine derivatives. Key parameters include:

- Temperature : Controlled heating (e.g., 60–80°C) to avoid decomposition of brominated intermediates .

- Catalysts : Use of Lewis acids (e.g., FeCl₃) to enhance bromomethyl group introduction .

- Solvent Systems : Polar aprotic solvents like DMF or acetonitrile improve solubility of halogenated precursors .

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring (e.g., bromomethyl at C3, chlorine at C5) .

- GC-MS : Verify purity (>95% by GC) and molecular ion peaks (e.g., m/z 321–323 for Br/Cl isotopic patterns) .

- IR Spectroscopy : Detect C-Br (550–650 cm⁻¹) and C-Cl (700–800 cm⁻¹) stretches .

- Elemental Analysis : Validate empirical formula (C₆H₄Br₂ClN) .

Advanced Research Questions

Q. How does the bromomethyl group at C3 influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromomethyl group acts as a reactive handle for functionalization:

- Steric Effects : Bulky substituents may hinder coupling at C3; use Pd(PPh₃)₄ catalysts to mitigate steric hindrance .

- Electronic Effects : Electron-withdrawing Cl/Br groups at C5 and C6 increase electrophilicity, enhancing oxidative addition in Pd-mediated reactions .

- Competing Reactivity : Competing bromine vs. bromomethyl reactivity requires careful selection of coupling partners (e.g., arylboronic acids with orthogonal protecting groups) .

Q. What challenges arise in achieving regioselective functionalization of the pyridine ring, and how can they be addressed?

- Methodological Answer :

- Positional Selectivity : Chlorine at C5 directs electrophilic substitution to C3/C4 via resonance effects. Use directing groups (e.g., –NO₂) to override inherent selectivity .

- Protection Strategies : Temporarily protect the bromomethyl group with TMSCl to prevent undesired alkylation during halogenation .

- Computational Modeling : DFT calculations predict electron density distribution to guide reagent choice (e.g., electrophiles targeting high-density positions) .

Q. How does this compound compare to structurally similar pyridine derivatives in biological activity studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The bromomethyl group enhances lipophilicity, improving membrane permeability in cytotoxicity assays compared to dichloropyridines .

- Enzyme Inhibition : Test against kinase targets (e.g., JAK2) using fluorescence polarization assays; compare IC₅₀ values with 2,6-dichloro analogs .

- Metabolic Stability : Evaluate hepatic microsomal stability via LC-MS to assess bromine’s impact on oxidative metabolism .

Safety and Handling

Q. What precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent degradation .

Data Contradictions and Validation

Q. How should researchers resolve discrepancies in reported melting points or purity levels for this compound?

- Methodological Answer :

- Reproducibility : Cross-validate purity using dual methods (e.g., GC and HPLC) .

- Sample Crystallization : Recrystallize from different solvents (e.g., hexane vs. ethanol) to assess polymorphism .

- Supplier Verification : Compare CAS-registered data (e.g., PubChem entries) with in-house analyses .

Applications in Drug Discovery

Q. What strategies are effective for derivatizing this compound into potential kinase inhibitors?

- Methodological Answer :

- Fragment-Based Design : Attach ATP-binding motifs (e.g., pyrazolo[3,4-d]pyrimidine) to the bromomethyl group via nucleophilic substitution .

- Click Chemistry : Use CuAAC to append triazole moieties for enhanced binding to kinase hinge regions .

- In Silico Screening : Dock derivatives into kinase X-ray structures (e.g., PDB 4HVD) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.